Cas no 7787-20-4 ((-)-Fenchone)

(-) - fenchone is a bicyclic monoterpenoid widely distributed in plants and exists in the essential oil of fennel. In liver microsomes, CYP2A6 and CYP2B6 oxidize (-) - fenchone to 6-endo-hydroxyfenchone, 6-exo-hydroxyfenchone and 10 hydroxyfenchone derivatives
(-)-Fenchone structure
(-)-Fenchone structure
Product Name:(-)-Fenchone
CAS No:7787-20-4
Molecular Formula:C10H16O
Molecular Weight:152.23344
MDL:MFCD00151104
CID:86093
PubChem ID:82229

(-)-Fenchone Properties

Names and Identifiers

    • L(-)-Fenchone
    • L(-)-1,3,3-Trimethyl-2-norbornanone
    • L(-)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one
    • Fenchone
    • (1R)-(?-Fenchone
    • (-)-Fenchone
    • (1R)-(-)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one~(-)-1,3,3-Trimethylnorcamphor
    • (-)-1,3,3-Trimethyl-2-Norbornanone
    • (?)-Fenchone
    • FENCHONE, (-)-(SG)
    • L-(-)-Fenchone
    • (-)-Bicyclo[2.2.1]heptan-2-one, 1,3,3-trimethyl-, (1R)-
    • (R)-Fenchone
    • 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one-, (1R,4S)-
    • 1,3,3-trimethylnorbornan-2-one
    • 2-Norbornanone, 1,3,3-trimethyl-, (1R,4S)-(-)-
    • L-(-)-Fenchone1000µg
    • 3,3-trimethyl-(1 theta)-bicyclo[2.2.1]heptan-2-on
    • (1R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one
    • (1R)-(-)-Fenchone
    • (1R)-Fenchone
    • (R)-(-)-Fenchone
    • 1,3,3-trimethyl-2-norcamphanone
    • 1,3,3-trimethyl-2-norbornanone
    • 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one
    • (+)-Fenchone
    • MDL: MFCD00151104
    • InChIKey: LHXDLQBQYFFVNW-OIBJUYFYSA-N
    • Inchi: 1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/t7-,10+/m0/s1
    • SMILES: CC1(C)[C@H]2CC[C@](C)(C2)C1=O
    • BRN: 2042710

Computed Properties

  • Exact Mass: 152.12018
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 152.12
  • Heavy Atom Count: 11
  • Complexity: 217
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 1.507
  • Topological Polar Surface Area: 17.1A^2

Experimental Properties

  • LogP: 2.40170
  • PSA: 17.07
  • Refractive Index: n20/D 1.461(lit.)
  • Boiling Point: 192-194 °C(lit.)
  • Melting Point: 5-6 °C (lit.)
  • Flash Point: Fahrenheit: 125.6 ° f
    Celsius: 52 ° c
  • FEMA: 4519 | L-FENCHONE
  • Solubility: Slightly soluble (1.1 g/l) (25 º C),
  • Color/Form: 2000 μg/mL in methanol
  • Color/Form: Colorless to light yellow oily liquid, with rich sweet fruit, green and wood aroma, and sweet aroma of flowers and fruits
  • Sensitiveness: Sensitive to heat
  • Optical Activity: [α]20/D −51°, neat
  • Density: 0.948 g/mL at 25 °C(lit.)

(-)-Fenchone Security Information

(-)-Fenchone Customs Data

  • HS CODE:29142900

(-)-Fenchone Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003BS9-5g
(-)-FENCHONE
7787-20-4 98%
5g
$28.00 2025-02-19
A2B Chem LLC
AB54441-500mg
(-)-FENCHONE
7787-20-4 ≥98.0%
500mg
$40.00
Aaron
AR003C0L-500mg
(-)-FENCHONE
7787-20-4 98%
500mg
$68.00
abcr
AB172087-50 g
(-)-Fenchone, 98%; .
7787-20-4 98%
50g
€56.90 2023-05-07
Ambeed
A801623-25g
(1R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one
7787-20-4 98%
25g
$20.0
Chemenu
CM393888-100g
(-)-Fenchone
7787-20-4 95%+
100g
$88 2024-07-23
ChromaDex Standards
ASB-00006386-001-1g
FENCHONE,
7787-20-4 99.2%
1g
$250.00
Enamine
EN300-112064-0.05g
(1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one
7787-20-4 95%
0.05g
$19.0 2023-10-27
MedChemExpress
HY-N5132-10mM*1mLinDMSO
(-)-Fenchone
7787-20-4 ≥98.0%
10mM*1mLinDMSO
¥550 2023-07-26
PhytoLab
82541-50mg
(-)-Fenchone
7787-20-4 ≥ 95.0 %
50mg
€54

(-)-Fenchone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1R:H2O2, C:2958697-05-5, S:H2O, 9 h, 90°C
Reference
Comparative study of catalytic activity of tetrameric lanthanide-substituted polyoxotungstates [(Ln2XW10O38)4(W3O8)(OH)4(H2O)2]n- (X = SiIV, GeIV & PV and n = 26 or 25) for the oxidation of alcohols
By Hussain, Firasat et al, Inorganica Chimica Acta, 2022, 536, 120893

Synthetic Circuit 2

Reaction Conditions
1.1R:Amberlyst A 26 (reaction products with LiI, (diacetoxyiodo), R:LiI (reaction products with Amberlyst A26), R:Me3SiN3 (reaction products with Amberlyst A26), S:MeCN, 6 h, rt
Reference
Photochemical transformations with iodine azide after release from an ion-exchange resin
By Koesel, Teresa et al, Angewandte Chemie, 2020, 59(30), 12376-12380

Synthetic Circuit 3

Reaction Conditions
1.1R:Oxone, C:2381218-21-7 (polystyrene resin-supported), C:Bu4N+ •HSO4-, S:MeCN, 3 h, 70°C
Reference
Oxidation of secondary alcohols using solid-supported hypervalent iodine catalysts
By Ballaschk, Frederic and Kirsch, Stefan F., Green Chemistry, 2019, 21(21), 5896-5903

Synthetic Circuit 4

Reaction Conditions
1.1R:t-BuOOH, C:2073071-63-1, S:H2O, 1 h, 120°C
Reference
Copper(II) and iron(III) complexes with arylhydrazone of ethyl 2-cyanoacetate or formazan ligands as catalysts for oxidation of alcohols
By Martins, Nuno M. R. et al, New Journal of Chemistry, 2016, 40(12), 10071-10083

Synthetic Circuit 5

Reaction Conditions
1.1R:O2, C:36309-88-3, S:CD3OD, 3 h, rt
Reference
Photochemical Oxidation of Thioketones by Singlet Molecular Oxygen Revisited: Insights into Photoproducts, Kinetics, and Reaction Mechanism
By Sanchez-Arroyo, Antonio J. et al, Journal of Organic Chemistry, 2015, 80(21), 10575-10584

Synthetic Circuit 6

Reaction Conditions
1.1R:NaBrO3, C:113230-84-5, C:HCl, S:H2O, S:CH2Cl2, 4 h, rt
Reference
4-Benzamido-TEMPO Catalyzed Oxidation of a Broad Range of Alcohols to the Carbonyl Compounds with NaBrO3 under Mild Conditions
By Shen, Jiaxuan et al, Chinese Journal of Chemistry, 2014, 32(5), 405-409

Synthetic Circuit 7

Reaction Conditions
1.1
Reference
Study of Chiral Ionic Liquid as Stationary Phases for GC
By Sun, Xiaojie et al, Chromatographia, 2013, 76(15-16), 1013-1019

Synthetic Circuit 8

Reaction Conditions
1.1
Reference
Synthesis by oxidation of heterosubstituted alkanes
By von Angerer, S., Science of Synthesis, 2005, 26, 39-126

Synthetic Circuit 9

Reaction Conditions
1.1620°C, 0.02-0.04 mbar
Reference
An unusual domino retro-ene-Conia reaction: regio- and stereoselective one-carbon ring expansion of fenchol derivatives
By Ruedi, Georg et al, Helvetica Chimica Acta, 2004, 87(8), 1990-2021

Synthetic Circuit 10

Reaction Conditions
1.1R:S:DMSO
Reference
2-Iodoxybenzoic acid oxidation of hydroxyl groups to carbonyls
By Frigerio, Marco and Santagostino, Marco, Ger., From Ger., 4343054, 24 May 1995, 4343054, 24 May 1995

Synthetic Circuit 11

Reaction Conditions
1.1R:S:DMSO
1.2R:Disodium carbonate, S:H2O
Reference
Process for the oxidation of primary and secondary alcohols to aldehydes and ketones and for the oxidation of 1,2-diols to alpha-ketols and alpha-diketones using o-iodoxybenzoic acid
By Frigerio, Marco et al, Eur. Pat. Appl., From Eur. Pat. Appl., 658533, 21 Jun 1995, 658533, 21 Jun 1995

Synthetic Circuit 12

Reaction Conditions
1.1R:MnO2, R:K2CO3, C:126420-28-8, C:719-22-2, S:THF
Reference
Ruthenium-Catalyzed Oxidation of Nonactivated Alcohols by MnO2
By Karlsson, Ulrika et al, Journal of Organic Chemistry, 1994, 59(5), 1196-8

Synthetic Circuit 13

Reaction Conditions
1.1R:KOH, S:NMP
Reference
Synthesis of earthy-mouldy smelling compounds. II. Ethyl α-and β-fenchols
By Gosselin, P. et al, Tetrahedron Letters, 1990, 31(22), 3151-4

Synthetic Circuit 14

Reaction Conditions
1.1C:Fe(NO3)3
Reference
Oxidation of alcohols by clay-supported iron(III) nitrate; a new efficient oxidizing agent
By Cornelis, Andre and Laszlo, Pierre, Synthesis, 1980, (10), 849-50

(-)-Fenchone Raw materials

(-)-Fenchone Preparation Products

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(CAS:7787-20-4)
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Email:2881489226@qq.com

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